molecular formula C18H19N3O6S2 B10978854 methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10978854
M. Wt: 437.5 g/mol
InChI Key: HHEZZTBQVHTNHI-UHFFFAOYSA-N
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Description

Methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a structurally complex molecule featuring:

  • A 1,2-benzothiazol-3-one 1,1-dioxide core, known for its electron-withdrawing and bioisosteric properties.
  • An acetyl linker connecting the benzothiazolone moiety to a substituted thiazole ring.
  • A methyl ester at position 4 and a 2-methylpropyl (isobutyl) group at position 5 of the thiazole ring.

Properties

Molecular Formula

C18H19N3O6S2

Molecular Weight

437.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O6S2/c1-10(2)8-12-15(17(24)27-3)20-18(28-12)19-14(22)9-21-16(23)11-6-4-5-7-13(11)29(21,25)26/h4-7,10H,8-9H2,1-3H3,(H,19,20,22)

InChI Key

HHEZZTBQVHTNHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with acetic anhydride under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction between a thioamide and an α-haloketone.

    Coupling of the Rings: The benzothiazole and thiazole rings are coupled through an acylation reaction using an appropriate acyl chloride.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The benzothiazole and thiazole rings are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to interact with biological macromolecules makes it a promising candidate for therapeutic research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The benzothiazole and thiazole rings can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 1,2-benzothiazol-3-one 1,1-dioxide core or analogous functional groups. Key structural variations and their implications are highlighted.

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Structural Features Functional Implications Reference
Target Compound Methyl ester, acetyl linker, isobutyl-thiazole, benzothiazolone High lipophilicity (isobutyl), potential esterase susceptibility (methyl ester) N/A
Ethyl (2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate Ethyl ester, propanoyl linker (vs. acetyl), thiazole-4-yl acetate Longer alkyl chain may enhance metabolic stability; increased solubility (ethyl ester)
Methyl/ethyl/isopropyl (1,1-dioxido-3-oxo-benzothiazol-2-yl)acetate (Impurities) Simple esters lacking thiazole-4-carboxylate and isobutyl groups Reduced steric hindrance; lower molecular weight may improve bioavailability
2-(1,1-dioxido-3-oxo-benzothiazol-2-yl)-N-(4-hydroxyphenyl)acetamide Amide linkage (vs. ester), 4-hydroxyphenyl substituent Enhanced hydrogen-bonding capacity; potential for targeting phenolic receptors
(Benzothiazol-2-yl)methyl dithiocarbamates Dithiocarbamate/dithiocarbonate substituents (vs. acetyl-thiazole) Chelation potential; anti-mycobacterial activity (MIC 0.78 μg/mL)
3-(1,1-Dioxido-3-oxo-benzothiazol-2-yl)pyrrolidine-2,5-dione Pyrrolidinedione ring (replaces thiazole); non-teratogenic Structural simplification; reduced toxicity profile

Key Findings from Comparisons

Ester Variations: The methyl ester in the target compound may offer hydrolytic stability compared to ethyl/isopropyl analogs but could reduce solubility . Ethyl and propanoyl derivatives (e.g., ) suggest that elongating the linker or ester group might modulate pharmacokinetics.

Dithiocarbamate derivatives () demonstrate significant anti-tubercular activity, implying that modifying the thiazole substituents could unlock antimicrobial applications.

Core Modifications :

  • The pyrrolidinedione analog () eliminates the thiazole ring entirely, reducing molecular complexity and teratogenicity, which highlights the benzothiazolone core’s role in toxicity.

Synthetic Accessibility :

  • Microwave/ultrasound-assisted synthesis (e.g., ) of simpler analogs suggests scalable routes for derivatives, though the target compound’s isobutyl-thiazole group may require more specialized methods.

Biological Activity

Methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{18}N_{2}O_{5}S
  • Molecular Weight : 342.44 g/mol
  • CAS Number : 6639-62-9

Antimicrobial Properties

Research indicates that compounds related to benzothiazole exhibit notable antimicrobial activity. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various bacterial strains. In a study involving benzothiazole derivatives, compounds with similar structural motifs demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antibiotics .

Inhibition of Human Mast Cell Tryptase

A related compound, 1,2-benzisothiazol-3-one 1,1-dioxide, has been identified as a potent inhibitor of human mast cell tryptase with an IC50 value of 0.85 µM. Further modifications to this structure resulted in enhanced potency (IC50 = 0.1 µM), highlighting the importance of structural variations in biological activity . The inhibition of tryptase is particularly relevant for conditions such as asthma and allergic reactions.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory processes. The benzothiazole moiety is known for its ability to chelate metal ions and interact with biological macromolecules, which may contribute to its inhibitory effects on enzymes like tryptase.

Study on Antimicrobial Efficacy

In a recent study examining the antimicrobial efficacy of various thiazole derivatives, this compound was tested against several pathogens. Results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

Clinical Implications

The potential therapeutic applications of this compound extend beyond its antimicrobial properties. Given its inhibitory effects on mast cell tryptase, it may also serve as a candidate for treating allergic conditions or asthma by preventing the release of inflammatory mediators.

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